Pyridin-4-YL-methanethiol

Oxidative protein folding Disulfide bond formation Biopharmaceutical manufacturing

Pyridin-4-YL-methanethiol (also known as 4-pyridinemethanethiol, 4-(mercaptomethyl)pyridine) is an organosulfur compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol. It features a pyridine ring substituted at the 4-position with a methanethiol (-CH₂SH) group, placing the thiol moiety in the para configuration relative to the ring nitrogen.

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
CAS No. 1822-53-3
Cat. No. B154844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-YL-methanethiol
CAS1822-53-3
Molecular FormulaC6H7NS
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CS
InChIInChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
InChIKeyYUWAUUTYKFAJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-YL-methanethiol (CAS 1822-53-3): A Para-Substituted Heteroaromatic Thiol for Precision Coordination and Bioconjugation Chemistry


Pyridin-4-YL-methanethiol (also known as 4-pyridinemethanethiol, 4-(mercaptomethyl)pyridine) is an organosulfur compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol . It features a pyridine ring substituted at the 4-position with a methanethiol (-CH₂SH) group, placing the thiol moiety in the para configuration relative to the ring nitrogen. This structural arrangement endows the compound with a distinct electronic profile and coordination geometry compared to its ortho- and meta-substituted isomers. The compound is typically supplied as a colorless to light yellow liquid with a boiling point of 109-111 °C (at 8 Torr) and a predicted pKa of 8.25 ± 0.10 . Its dual functionality—a Lewis basic pyridine nitrogen and a nucleophilic thiol group—enables versatile applications in metal coordination chemistry, single-molecule electronics, and oxidative protein folding studies.

Why 4-Pyridinemethanethiol Cannot Be Replaced by Its 2- or 3-Isomers in Quantitative Applications


Despite sharing the same molecular formula (C₆H₇NS) and molecular weight (125.19 g/mol), the positional isomers of pyridinemethanethiol—2-, 3-, and 4-substituted—exhibit divergent physicochemical and functional behaviors that preclude direct substitution in research and industrial workflows. The relative positioning of the thiol group and the pyridine nitrogen dictates the compound’s acidity (pKa), coordination geometry, redox tuning capability, and even its performance in biological systems. For instance, the 2-isomer (2-pyridinemethanethiol, CAS 2044-73-7) acts as a bidentate chelator capable of forming stable five-membered rings with metal ions, while the 4-isomer coordinates in a terminal, monodentate fashion due to the para nitrogen orientation [1]. Similarly, the 3-isomer (3-pyridinemethanethiol, CAS 17617-05-9) presents an intermediate coordination behavior. These fundamental differences translate into measurable variations in redox potentials of metalloclusters, protein folding promotion efficiencies, and single-molecule conductance values. Consequently, procurement decisions must be guided by application-specific quantitative benchmarks rather than generic class-level assumptions.

Quantitative Differentiation of Pyridin-4-YL-methanethiol: Head-to-Head Performance Data Against Closest Analogs


Para-Substituted Pyridinylmethanethiol Achieves Fastest Disulfide-Bond Formation in Oxidative Protein Folding Assays

In a systematic study of constitutional isomers, para-substituted pyridinylmethanethiol (4-pyridinemethanethiol) demonstrated the fastest disulfide-bond formation of client proteins, affording the native form most efficiently compared to ortho- and meta-substituted isomers [1]. The study further revealed that N-methylation of the para-isomer drastically increased thiol acidity and oxidizability, enabling native protein folding in over 70% yield with only 1-equivalent loading—a level of semi-enzymatic activity not achieved by the other isomers [1].

Oxidative protein folding Disulfide bond formation Biopharmaceutical manufacturing Insulin folding

Enhanced Single‑Molecule Conductance via Flexible Pyridine‑4‑yl‑methanethiol Linkers Versus Rigid 4‑Pyridinethiol

In single‑molecule junction experiments, a pyridine‑4‑yl‑methanethiol ligand—featuring an extra methylene (‑CH₂‑) spacer—exhibited significantly higher conductance than the more rigid 4‑pyridinethiol (4‑mercaptopyridine) linker [1]. The increased conformational flexibility conferred by the methylene group allowed the pyridine‑4‑yl‑methanethiol ligand to adopt an unexpected, highly conductive stacked structure between the junction electrodes and the metalloporphyrin ring [1]. In contrast, the rigid 4‑pyridinethiol ligand forced a classical lifted octahedral coordination geometry, resulting in a longer electron pathway and lower conductance [1].

Single-molecule electronics Molecular junctions Metalloporphyrin wires Supramolecular electronics

Lower pKa of 4‑Pyridinemethanethiol (8.25) Confers Higher Acidity and Distinct Reactivity Versus 2‑ and 3‑Isomers

The predicted acid dissociation constant (pKa) for 4‑pyridinemethanethiol is 8.25 ± 0.10, which is significantly lower than that of 2‑pyridinemethanethiol (pKa = 8.93 ± 0.10) and 3‑pyridinemethanethiol (pKa = 8.79 ± 0.10) . This lower pKa indicates that the thiol group in the 4‑isomer is more acidic and exists in a higher proportion of the reactive thiolate anion (RS⁻) at a given pH, particularly under mildly basic conditions. The enhanced acidity arises from the para‑positioning of the electron‑withdrawing pyridine nitrogen, which stabilizes the conjugate base via resonance.

Acid-base chemistry Nucleophilicity Thiol reactivity Deprotonation equilibrium

Tunable Redox Potentials in [Fe₄S₄] Clusters: 4‑Pyridinemethanethiolate Ligands Yield the Most Negative Reduction Potential

A comprehensive electrochemical study of [Fe₄S₄(SR)₄]²⁻ clusters bearing 2‑, 3‑, and 4‑pyridinemethanethiolate ligands revealed a systematic trend in the [Fe₄S₄]²⁺/[Fe₄S₄]⁺ reduction potential [1]. Fully reversible redox waves were observed for all three clusters, with the potentials decreasing in the order: 2‑pyridinemethanethiolate (cluster II) > 3‑pyridinemethanethiolate (cluster III) > 4‑pyridinemethanethiolate (cluster IV) [1]. This trend demonstrates that the 4‑isomer imparts the most negative reduction potential, making it the strongest reductant among the three isomeric ligands.

Iron‑sulfur clusters Redox tuning Bioinorganic chemistry Electron transfer

Monodentate Terminal Coordination Mode of 4‑Pyridinemethanethiolate Versus Bidentate Chelation by 2‑Isomer in Fe₄S₄ Clusters

X‑ray crystallographic analysis of the [Fe₄S₄(SR)₄]²⁻ clusters revealed fundamentally different coordination modes depending on the position of the pyridine substituent [1]. The 2‑pyridinemethanethiolate ligand coordinates in a bidentate mode, forming two unique 2:2 site‑differentiated clusters wherein both the thiolate sulfur and the pyridine nitrogen bind to iron centers [1]. In contrast, the 3‑ and 4‑pyridinemethanethiolate ligands coordinate exclusively in a terminal, monodentate fashion through the thiolate sulfur, with the pyridine nitrogen remaining unbound to the [Fe₄S₄]²⁺ core [1]. This structural divergence directly impacts cluster geometry, electronic structure, and subsequent reactivity.

Coordination chemistry Ligand design Cluster structure Iron‑sulfur proteins

High‑Value Application Scenarios Where Pyridin-4-YL-methanethiol Outperforms Analogs


In Vitro Oxidative Folding of Disulfide‑Rich Biopharmaceuticals (e.g., Insulin)

Based on the direct evidence that para‑substituted pyridinylmethanethiol (4‑pyridinemethanethiol) exhibits the fastest disulfide‑bond formation among constitutional isomers and can promote >70% native protein yield with 1‑equivalent loading after N‑methylation [1], this compound is the preferred reagent for laboratories developing semi‑enzymatic oxidative folding protocols. Compared to ortho‑ and meta‑isomers, the 4‑isomer reduces the molar excess of folding promoter required, lowering reagent costs and simplifying downstream purification. Procurement of 4‑pyridinemethanethiol rather than the 2‑ or 3‑isomer is justified for bioprocess optimization involving insulin, antibody fragments, or other cysteine‑knot proteins.

Single‑Molecule Electronics and Molecular Junction Fabrication

Evidence from scanning tunneling microscope break‑junction experiments demonstrates that pyridine‑4‑yl‑methanethiol yields higher single‑molecule conductance than the structurally analogous 4‑pyridinethiol linker due to its enhanced conformational flexibility, which enables a stacked, highly conductive junction geometry [2]. For research groups constructing metalloporphyrin‑based molecular wires or studying charge transport through single molecules, selecting 4‑pyridinemethanethiol over 4‑pyridinethiol provides a measurable improvement in junction conductance and access to novel supramolecular electronic states.

Synthesis of Biomimetic [Fe₄S₄] Clusters with Precisely Tuned Reduction Potentials

Cyclic voltammetry data on isostructural [Fe₄S₄(SR)₄]²⁻ clusters show that the 4‑pyridinemethanethiolate ligand yields the most negative [Fe₄S₄]²⁺/[Fe₄S₄]⁺ reduction potential, whereas the 2‑isomer provides the most positive potential [3]. This systematic tunability allows researchers to rationally select the 4‑isomer when a strongly reducing iron‑sulfur cluster is required—for example, in functional models of S‑adenosylmethionine (SAM) enzymes or in studies of biological electron transfer. Procurement of the 4‑isomer is essential for achieving the desired redox window.

Metal Coordination Chemistry Requiring Monodentate Thiolate Ligands Without Chelation Interference

X‑ray structural analysis confirms that 4‑pyridinemethanethiolate coordinates exclusively as a terminal, monodentate ligand through the thiolate sulfur, whereas the 2‑isomer acts as a bidentate chelator [3]. For synthetic inorganic chemists constructing discrete metal clusters, coordination polymers, or surface‑anchored monolayers where the pyridine nitrogen must remain available for further functionalization or where chelation would disrupt the target architecture, the 4‑isomer is the unambiguous choice. This structural specificity directly translates to procurement decisions when designing ligands with predictable binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridin-4-YL-methanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.